molecular formula C27H30O15 B2561335 Vitexia-glucoside CAS No. 38950-94-6; 76135-82-5

Vitexia-glucoside

Cat. No.: B2561335
CAS No.: 38950-94-6; 76135-82-5
M. Wt: 594.522
InChI Key: NDSUKTASTPEKBX-YGBVHABKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a C-glycosylated flavone, which means it has a glucose molecule attached to its flavone structure. Vitexia-glucoside is known for its diverse pharmacological activities, including anti-tumor, anti-oxidant, anti-viral, and hepatoprotective properties .

Chemical Reactions Analysis

Types of Reactions

Vitexia-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from vitexin .

Common Reagents and Conditions

    Glycosylation: Glycosyltransferases and glycosidases are used as catalysts.

    Oxidation and Reduction:

Major Products

The major products formed from glycosylation of vitexin include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Properties

CAS No.

38950-94-6; 76135-82-5

Molecular Formula

C27H30O15

Molecular Weight

594.522

IUPAC Name

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1

InChI Key

NDSUKTASTPEKBX-YGBVHABKSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

solubility

not available

Origin of Product

United States

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